molecular formula C11H11N B8719301 2-Phenyl-4-pentenenitrile CAS No. 5558-87-2

2-Phenyl-4-pentenenitrile

Cat. No. B8719301
Key on ui cas rn: 5558-87-2
M. Wt: 157.21 g/mol
InChI Key: UPGWWAVLPCHBAC-UHFFFAOYSA-N
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Patent
US04414216

Procedure details

4-Cyano-4-phenyl-1-butene (15 g) is dissolved in 50 ml of ethanol and 3 drops of water whereupon 20 ml of sulfuric acid is added dropwise. The resulting mixture is warmed slowly and then heated under reflux for 6 hours. The reaction mixture is then poured into 100 ml of ice-cold water and extracted with 100 ml of benzene. The extract is dried over magnesium sulfate, and the solvent is distilled off under reduced pressure. The residue is distilled to give 7.0 g of ethyl 2-phenyl-4-pentenoate, boiling at 133°-137° C. (20 mmHg).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][CH:5]=[CH2:6])#N.S(=O)(=O)(O)[OH:14].[CH2:18]([OH:20])[CH3:19]>O>[C:7]1([CH:3]([CH2:4][CH:5]=[CH2:6])[C:1]([O:20][CH2:18][CH3:19])=[O:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C(CC=C)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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